molecular formula C14H28N2O3 B13990447 tert-Butyl (2-methoxyethyl)(piperidin-4-ylmethyl)carbamate

tert-Butyl (2-methoxyethyl)(piperidin-4-ylmethyl)carbamate

Cat. No.: B13990447
M. Wt: 272.38 g/mol
InChI Key: DQNCOEAPMNVORR-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester is a synthetic organic compound It is characterized by the presence of a piperidine ring, a methoxyethyl group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a methoxyethyl group through nucleophilic substitution reactions.

    Carbamate Formation: The functionalized piperidine is then reacted with tert-butyl chloroformate to form the carbamate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as crystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbamate ester can be reduced to form amines.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Electrophiles: Such as alkyl halides or acyl chlorides.

Major Products

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester involves:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid methyl ester
  • N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid ethyl ester

Uniqueness

N-(2-methoxyethyl)-N-(4-piperidinylmethyl)carbamic acid 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

IUPAC Name

tert-butyl N-(2-methoxyethyl)-N-(piperidin-4-ylmethyl)carbamate

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16(9-10-18-4)11-12-5-7-15-8-6-12/h12,15H,5-11H2,1-4H3

InChI Key

DQNCOEAPMNVORR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)CC1CCNCC1

Origin of Product

United States

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